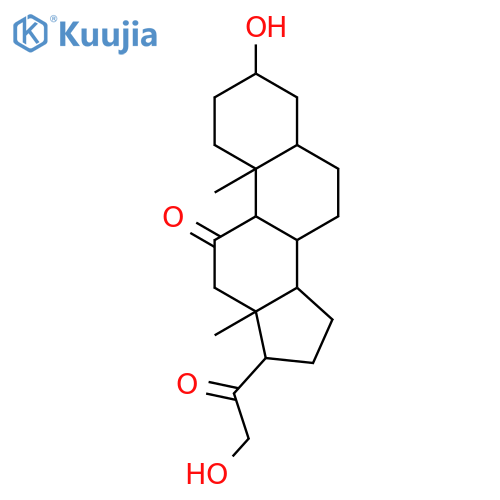Cas no 14107-37-0 (Alphadolone)

Alphadolone structure
商品名:Alphadolone
CAS番号:14107-37-0
MF:C21H32O4
メガワット:348.476387023926
CID:161489
Alphadolone 化学的及び物理的性質
名前と識別子
-
- Pregnane-11,20-dione,3,21-dihydroxy-, (3a,5a)-
- Alphadolone
- 3-(1-methyl-1-phenyl-ethyl)-thiophene
- 3-(1-Methyl-1-phenylethyl)thiophene
- AC1LCPUR
- CTK8J1997
- Thiophene, 3-(1-methyl-1-phenylethyl)-
- (3α,5α)-3,21-Dihydroxypregnane-11,20-dione
- Pregnane-11,20-dione, 3,21-dihydroxy-, (3.alpha.,5.alpha.)-
-
- インチ: InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3
- InChIKey: XWYBFXIUISNTQG-UHFFFAOYSA-N
- ほほえんだ: OCC(C1CCC2C3CCC4CC(CCC4(C)C3C(CC12C)=O)O)=O
計算された属性
- せいみつぶんしりょう: 348.23016
じっけんとくせい
- PSA: 74.6
Alphadolone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A575510-50mg |
Alphadolone |
14107-37-0 | 50mg |
$ 2036.00 | 2023-09-09 | ||
| A2B Chem LLC | AE40159-50mg |
alfadolone |
14107-37-0 | 50mg |
$1953.00 | 2024-01-04 | ||
| A2B Chem LLC | AE40159-25mg |
alfadolone |
14107-37-0 | 95%+ | 25mg |
$427.00 | 2024-04-20 | |
| A2B Chem LLC | AE40159-5mg |
alfadolone |
14107-37-0 | 95%+ | 5mg |
$177.00 | 2024-04-20 | |
| A2B Chem LLC | AE40159-10mg |
alfadolone |
14107-37-0 | 95%+ | 10mg |
$260.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-481493-1 mg |
Alphadolone-d5, |
14107-37-0 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481493-1mg |
Alphadolone-d5, |
14107-37-0 | 1mg |
¥3234.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481719-5 mg |
Alphadolone, |
14107-37-0 | 5mg |
¥3,234.00 | 2023-07-10 | ||
| TRC | A575510-5mg |
Alphadolone |
14107-37-0 | 5mg |
$ 261.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-481719-5mg |
Alphadolone, |
14107-37-0 | 5mg |
¥3234.00 | 2023-09-05 |
14107-37-0 (Alphadolone) 関連製品
- 8001-75-0(Ceresine wax)
- 128-20-1(Pregnanolone)
- 53-41-8(Androsterone)
- 481-29-8(Epiandrosterone)
- 1175-06-0(6-Ketocholestanol)
- 128-21-2(Epipregnanolone)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量